1,2-Dichloro-4-(2-iodoethyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
114686-64-5 |
|---|---|
Molecular Formula |
C8H7Cl2I |
Molecular Weight |
300.95 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7Cl2I/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |
InChI Key |
VTVJJSDGNBDLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCI)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dichloro 4 2 Iodoethyl Benzene and Analogues
Strategies for Carbon-Iodine Bond Formation
The creation of the C-I bond is the pivotal step in synthesizing these iodo-compounds. The bond can be formed on either an sp²-hybridized carbon of the aromatic ring or an sp³-hybridized carbon of the ethyl side-chain.
A primary and efficient route to 1,2-dichloro-4-(2-iodoethyl)benzene involves nucleophilic substitution on a suitable precursor bearing a good leaving group on the ethyl side-chain. The Finkelstein reaction is a classic and widely used method for this transformation, where an alkyl chloride or bromide is converted into an alkyl iodide by treatment with an alkali metal iodide, typically sodium iodide in acetone (B3395972).
The reaction mechanism is a one-step bimolecular nucleophilic substitution (SN2) process. ksu.edu.sa The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the equilibrium towards the formation of the alkyl iodide, ensuring high yields.
For the synthesis of this compound, a common precursor is 1,2-dichloro-4-(2-hydroxyethyl)benzene. The hydroxyl group is a poor leaving group and must first be converted into a more reactive intermediate. This is typically achieved by transforming the alcohol into a tosylate or mesylate ester. These sulfonate esters are excellent leaving groups for SN2 reactions.
Reaction Scheme:
Activation of Alcohol: 1,2-dichloro-4-(2-hydroxyethyl)benzene is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding tosylate or mesylate.
Halogen Exchange: The resulting 1,2-dichloro-4-(2-tosyloxyethyl)benzene or 1,2-dichloro-4-(2-mesyloxyethyl)benzene is then treated with sodium iodide (NaI) in a suitable solvent like acetone to yield this compound.
| Precursor Functional Group | Activating Reagent | Intermediate | Substitution Reagent | Product |
| -CH₂CH₂-OH | p-Toluenesulfonyl chloride (TsCl) | -CH₂CH₂-OTs | Sodium Iodide (NaI) | -CH₂CH₂-I |
| -CH₂CH₂-OH | Methanesulfonyl chloride (MsCl) | -CH₂CH₂-OMs | Sodium Iodide (NaI) | -CH₂CH₂-I |
| -CH₂CH₂-Cl | - | - | Sodium Iodide (NaI) | -CH₂CH₂-I |
Direct iodination of an aromatic ring is a common method for synthesizing aryl iodides. masterorganicchemistry.com This approach, when applied to 1,2-dichlorobenzene (B45396), produces the analogue 1,2-dichloro-4-iodobenzene (B1582313). ncats.ioepa.gov Iodine itself is generally unreactive towards aromatic rings, so an activating agent or oxidant is required to generate a more powerful electrophilic iodine species, often represented as I⁺. masterorganicchemistry.comlibretexts.org The reaction proceeds via the standard electrophilic aromatic substitution mechanism: attack of the electrophile by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The directing effects of the substituents on the benzene (B151609) ring are crucial for determining the position of iodination. In 1,2-dichlorobenzene, both chlorine atoms are ortho, para-directing and deactivating. The 4-position is para to one chlorine and meta to the other. The ortho, para-directing influence generally dominates, making the 4-position a likely site for substitution.
Various reagent systems have been developed to achieve regioselective iodination of electron-rich or deactivated aromatic compounds.
N-Iodosuccinimide (NIS) with Acid Catalysis: A combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid is effective for iodinating both activated and deactivated aromatic rings. psu.eduorganic-chemistry.org This system is known for its high regioselectivity and mild reaction conditions. psu.edu
Silver Salt Activation: Reagents combining iodine with silver salts such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆) can selectively iodinate chlorinated aromatic compounds. uky.edunih.govnih.gov These silver salts activate I₂ by forming insoluble silver iodide, which generates a potent electrophilic iodine species. nih.gov For chlorobenzene, systems with non-coordinating ions like AgSbF₆ have shown high selectivity for iodination at the para position. uky.edunih.gov
| Reagent System | Substrate | Key Features | Reference |
| NIS / cat. Trifluoroacetic Acid | Methoxy/Methyl Aromatics | Mild conditions, short reaction times, high para-selectivity. | psu.edu |
| I₂ / Silver Salts (e.g., AgSbF₆) | Chlorinated Benzenes | High regioselectivity, activates I₂. | uky.edunih.gov |
| DIH / Disulfide Catalyst | Electron-rich Aromatics | Mild conditions, disulfide activates DIH. | organic-chemistry.org |
Oxidative iodination methods employ an oxidizing agent to convert molecular iodine (I₂) or an iodide salt into a highly electrophilic iodine species. This approach is necessary because iodine itself is the least reactive halogen in electrophilic aromatic substitution. jove.com
Commonly used oxidants include:
Hydrogen Peroxide (H₂O₂): A mixture of an iodide source (like KI or I₂) and hydrogen peroxide in the presence of an acid can effectively iodinate aromatic rings. libretexts.org The H₂O₂ oxidizes the iodide to generate the electrophile.
Hypervalent Iodine Reagents: Compounds such as (diacetoxyiodo)benzene (B116549) (DIB) can be used to mediate iodination reactions. mdpi.com
Nitric Acid: Concentrated nitric acid can be used as the oxidant in the iodination of benzene and its derivatives. jove.com
Sodium Periodate (NaIO₄): Strong electrophilic I⁺ reagents can be prepared from NaIO₄ and I₂ or KI in concentrated sulfuric acid, which are capable of iodinating even deactivated aromatic rings. organic-chemistry.org
These methods provide a direct route to aryl iodides like 1,2-dichloro-4-iodobenzene from the parent arene. nih.gov
Decarboxylative iodination is a powerful method for converting aromatic carboxylic acids into aryl iodides. This transformation, often known as a Hunsdiecker-type reaction or a variation thereof, involves the replacement of a carboxyl group with an iodine atom. Modern methods often utilize transition metal catalysis or photoredox catalysis.
For instance, a visible-light-induced decarboxylative iodination of aromatic carboxylic acids using N-iodosuccinimide (NIS) as the iodine source has been developed. organic-chemistry.org This method is noted for its mild conditions and broad substrate scope. organic-chemistry.org Another approach involves a palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. thieme-connect.de
To synthesize the analogue 1,2-dichloro-4-iodobenzene using this strategy, the required precursor would be 3,4-dichlorobenzoic acid. The reaction would proceed by replacing the -COOH group at the 1-position with an iodine atom, resulting in the desired 1,2-dichloro-4-iodobenzene.
This section pertains to the introduction of iodine onto the ethyl side-chain of a pre-formed 1,2-dichloro-4-ethylbenzene (B1618919) core. While the terminal carbon of the ethyl group is not strictly benzylic, methods applicable to alkyl chains attached to aromatic rings are relevant here. The most direct and reliable method is not direct iodination of the C-H bond but rather the conversion of a precursor functional group on the side-chain.
As discussed in Section 2.1.1, the conversion of an alcohol (1,2-dichloro-4-(2-hydroxyethyl)benzene) to the target iodide via a tosylate or mesylate intermediate is the most common and controllable strategy. This is a functional group interconversion on the side chain.
An alternative precursor could be 1,2-dichloro-4-vinylbenzene. The addition of hydrogen iodide (HI) across the double bond would, according to Markovnikov's rule, place the iodine on the carbon atom closer to the ring (the benzylic position). To achieve the anti-Markovnikov product, this compound, a radical addition of HI would be necessary, which can be initiated by peroxides. However, this method can be less clean than nucleophilic substitution routes.
Therefore, the most practical application of "side-chain iodination" in this context remains the conversion of a side-chain alcohol or halide, which falls under the category of nucleophilic substitution.
Direct Electrophilic Iodination of Dichlorobenzene Derivatives
Strategies for Constructing the Dichloro-Phenethyl Framework
The creation of the this compound structure hinges on the successful assembly of the dichloro-phenethyl unit. This can be approached through several key synthetic pathways, which primarily involve either the modification of a dichlorinated aromatic starting material or the functionalization of an unsaturated precursor.
Alkylation Reactions Utilizing Dichlorinated Aromatic Starting Materials
A prevalent and direct method for synthesizing the dichloro-phenethyl framework is through the alkylation of a dichlorobenzene derivative. Friedel-Crafts type reactions are often employed for this purpose. For example, 1,2-dichlorobenzene can be reacted with a suitable two-carbon electrophile to introduce the ethyl side chain onto the aromatic ring. The regioselectivity of this addition is a critical factor, as the incoming alkyl group must be directed to the 4-position of the ring to yield the desired isomer.
Following the successful alkylation, the resulting phenethyl derivative, often a phenethyl alcohol, is converted to the target iodide. This transformation is typically achieved using standard iodinating agents. A common method involves the use of iodine in the presence of a reducing agent like triphenylphosphine. Alternatively, a Finkelstein reaction can be performed on a precursor containing a better leaving group, such as a bromide or chloride.
Functionalization of Unsaturated Hydrocarbon Precursors
An alternative synthetic route begins with an unsaturated hydrocarbon, such as a dichlorinated styrene (B11656) derivative. The key step in this approach is the functionalization of the carbon-carbon double bond. For instance, starting with 3,4-dichlorostyrene, a hydroboration-oxidation reaction can be utilized. This reaction proceeds with anti-Markovnikov regioselectivity, yielding the corresponding 2-(3,4-dichlorophenyl)ethanol. This alcohol can then be readily converted to the desired this compound.
Advanced Synthetic Protocols
Contemporary organic synthesis provides more sophisticated and controlled methods for preparing this compound and its analogues. These advanced protocols include catalytic methods and strategies that offer precise control over stereochemistry and regiochemistry.
Catalytic Methods in Synthesis
Catalytic approaches are increasingly favored for their efficiency and selectivity. Transition metal-catalyzed cross-coupling reactions, for example, are powerful tools for forming the carbon-carbon bond between the dichlorinated aromatic ring and the ethyl side chain. The Heck reaction, catalyzed by palladium, could be used to couple a dihalobenzene, such as 1,2-dichloro-4-iodobenzene, with ethylene. Subsequent reduction of the resulting double bond would furnish the saturated dichloro-phenethyl framework.
Stereochemical and Regiochemical Control in Multi-step Synthesis
For the synthesis of more complex analogues, particularly those that are chiral, controlling the stereochemistry is of utmost importance. Asymmetric synthesis strategies are employed to produce enantiomerically pure compounds. This can be accomplished through the use of chiral catalysts, the attachment of a chiral auxiliary to guide the reaction, or by starting with a molecule that is already chiral (a chiral pool starting material).
Regiochemical control is also a significant challenge, particularly in the initial functionalization of the dichlorobenzene ring. The two chlorine atoms direct incoming electrophiles to specific positions (ortho and para), and these directing effects must be carefully managed to obtain the desired 1,2-dichloro-4-substitution pattern. In instances where direct substitution does not provide the required regioselectivity, a more elaborate multi-step synthesis involving the use of blocking groups or directed ortho-metalation may be required to achieve the desired isomer.
The following interactive table summarizes some of the key reactions and intermediates involved in the synthesis of this compound and its precursors.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1,2-Dichlorobenzene | Chloroacetyl chloride, AlCl₃ | 2-Chloro-1-(3,4-dichlorophenyl)ethanone | Friedel-Crafts Acylation |
| 2-Chloro-1-(3,4-dichlorophenyl)ethanone | NaBH₄ | 2-Chloro-1-(3,4-dichlorophenyl)ethanol | Ketone Reduction |
| 2-(3,4-Dichlorophenyl)ethanol | PPh₃, I₂, Imidazole | This compound | Iodination |
| 3,4-Dichlorostyrene | 1. BH₃•THF; 2. H₂O₂, NaOH | 2-(3,4-Dichlorophenyl)ethanol | Hydroboration-Oxidation |
Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 4 2 Iodoethyl Benzene
Reactivity of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in the iodoethyl side chain is the more reactive site for nucleophilic substitution and certain radical reactions due to its lower bond dissociation energy compared to the C-Cl and C-H bonds of the aromatic ring.
Nucleophilic Substitution Reactions
The primary alkyl iodide of the iodoethyl group is susceptible to attack by a variety of nucleophiles, proceeding through a typical SN2 mechanism. This allows for the introduction of a wide range of functional groups at the terminal position of the ethyl chain. While specific studies on 1,2-dichloro-4-(2-iodoethyl)benzene are scarce in readily available literature, the reactivity is analogous to other primary alkyl iodides.
Common nucleophiles that can displace the iodide ion include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce alcohol, ether, and ester functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be employed to form primary amines, secondary/tertiary amines, and alkyl azides.
Sulfur nucleophiles: Thiolates and thiocyanates can react to form thioethers and thiocyanates.
Carbon nucleophiles: Cyanide and enolates can be used to form nitriles and to extend the carbon chain.
The general reaction scheme for nucleophilic substitution on the iodoethyl group is as follows:
This compound + Nu⁻ → 1,2-dichloro-4-(2-Nu-ethyl)benzene + I⁻
Where Nu represents the incoming nucleophile.
| Nucleophile (Nu⁻) | Product Functional Group |
| OH⁻ | Alcohol |
| RO⁻ | Ether |
| RCOO⁻ | Ester |
| NH₃ | Primary Amine |
| RNH₂ | Secondary Amine |
| R₂NH | Tertiary Amine |
| N₃⁻ | Azide |
| RS⁻ | Thioether |
| SCN⁻ | Thiocyanate |
| CN⁻ | Nitrile |
Radical Reactions Involving the Iodoethyl Group
The weak C-I bond can also undergo homolytic cleavage to generate a primary alkyl radical. This radical can then participate in various radical reactions, such as cyclization or addition to unsaturated systems. The generation of the radical is typically initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photolytic or sonochemical methods.
One potential radical reaction is intramolecular cyclization if a suitable radical acceptor is present on the aromatic ring or a substituent. However, without an activating group, the dichlorobenzene ring itself is not highly susceptible to radical attack. A more common application would be intermolecular radical addition reactions.
Reactivity of the Dichlorobenzene Moiety
The dichlorobenzene ring is significantly less reactive than the iodoethyl group towards nucleophiles and radicals under standard conditions. Its reactivity is primarily centered around electrophilic aromatic substitution, cross-coupling reactions involving the carbon-chlorine bonds, and, under specific and often harsh conditions, nucleophilic aromatic substitution or dearomatization.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille Coupling)
The chloro substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized and electron-rich phosphine (B1218219) ligands and harsher reaction conditions to achieve good yields.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorobenzene moiety with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. Selective coupling at one of the C-Cl bonds would be challenging and would likely depend on the specific catalyst and reaction conditions.
Negishi Coupling: The coupling of the dichlorobenzene ring with an organozinc reagent in the presence of a palladium or nickel catalyst is another possibility. Organozinc reagents are generally more reactive than organoborons, which can sometimes allow for the coupling of less reactive aryl chlorides.
Stille Coupling: This reaction involves the use of an organostannane reagent with a palladium catalyst. Stille couplings are often tolerant of a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback.
A general scheme for these cross-coupling reactions is:
This compound + R-M → 1-chloro-2-(R)-4-(2-iodoethyl)benzene + M-Cl
Where R-M represents the organometallic coupling partner (e.g., R-B(OH)₂, R-ZnX, R-SnR'₃).
| Cross-Coupling Reaction | Organometallic Reagent (R-M) | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid or ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂) |
| Stille | Organostannane (R-SnR'₃) | Pd catalyst (e.g., Pd(PPh₃)₄), often with additives |
Aromatic Functionalization on the Dichlorinated Ring
The dichlorinated ring can undergo electrophilic aromatic substitution, although the two chlorine atoms are deactivating and ortho-, para-directing. The existing substituents will direct incoming electrophiles to specific positions on the ring. The chlorine atoms direct to the positions ortho and para to themselves, while the iodoethyl group is also an ortho-, para-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the available positions on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Nucleophilic aromatic substitution (SNAr) on the dichlorobenzene ring is also possible but typically requires strong electron-withdrawing groups (like a nitro group) to be present on the ring to activate it towards nucleophilic attack. In the absence of such activating groups, very harsh conditions (high temperature and pressure) would be necessary.
Dearomatization Pathways
Dearomatization of the dichlorobenzene ring, which involves the disruption of the aromatic system, is a thermodynamically unfavorable process due to the loss of aromatic stabilization energy. Such reactions are rare for simple dichlorobenzenes and typically require specialized reagents or conditions. Methods like Birch reduction (dissolving metal reduction) could potentially reduce the aromatic ring, but the presence of the reducible iodoethyl group would likely lead to competing reactions. Photochemical or transition-metal-mediated dearomatization reactions are known for some aromatic compounds but have not been specifically reported for this compound.
Reactivity of the Ethyl Side Chain
The ethyl group attached to the dichlorophenyl ring presents two primary sites of reactivity: the C-H bonds of the aliphatic moiety, particularly the benzylic C-H bonds, and the carbon-iodine bond at the terminal position. The reaction conditions employed will determine which site is preferentially attacked.
Oxidation Reactions of the Aliphatic Moiety
The aliphatic ethyl side chain of this compound can undergo oxidation at two distinct locations: the benzylic carbon and the carbon atom bearing the iodine.
One major reaction pathway is the oxidation of the benzylic position. Alkyl groups on a benzene (B151609) ring can be oxidized by strong oxidizing agents, provided the benzylic carbon has at least one attached hydrogen. pressbooks.publibretexts.orglibretexts.org In the case of this compound, the benzylic carbon possesses two hydrogens, making it susceptible to this transformation. Treatment with vigorous oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) is expected to cleave the bond between the two ethyl carbons and oxidize the benzylic carbon to a carboxylic acid. pressbooks.pub This would result in the formation of 3,4-dichlorobenzoic acid. The mechanism for this reaction is complex but is understood to initiate with the homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzylic radical. pressbooks.pubmasterorganicchemistry.com
Alternatively, the iodoethyl group itself is prone to oxidation. The oxidation of primary alkyl iodides can proceed through various pathways depending on the oxidant. Peracids, such as m-chloroperbenzoic acid (mCPBA), can oxidize alkyl iodides to generate transient hypervalent iodine intermediates, which are highly effective leaving groups. rsc.org This can lead to oxidative displacement of the iodine to form a primary alcohol, in this case, 2-(3,4-dichlorophenyl)ethanol. rsc.org The reaction with (S)-2-iodooctane, for instance, yields the corresponding alcohol with nearly complete inversion of configuration, suggesting a mechanism that can involve nucleophilic attack on carbon. rsc.org
The following table summarizes expected oxidation products based on the chemistry of analogous compounds.
| Oxidizing Agent | Reactive Site | Expected Major Product |
| Potassium Permanganate (KMnO₄), heat | Benzylic C-H | 3,4-Dichlorobenzoic acid |
| Chromic Acid (H₂CrO₄) | Benzylic C-H | 3,4-Dichlorobenzoic acid |
| m-Chloroperbenzoic Acid (mCPBA) | Carbon-Iodine | 2-(3,4-Dichlorophenyl)ethanol |
| Bis(methanesulfonyl) peroxide | Benzylic C-H | 2-(3,4-Dichlorophenyl)acetaldehyde or 1-(3,4-Dichlorophenyl)ethan-1-ol. nih.gov |
Reduction Reactions of the Ethyl and Halogenated Groups
The reduction of this compound offers possibilities for selective dehalogenation. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br > C-I. This difference allows for the selective reduction of the alkyl iodide in the presence of the aryl chlorides under mild conditions.
Catalytic hydrogenation is a common method for the reduction of alkyl halides. Using a palladium on carbon (Pd/C) catalyst with a hydrogen source, the carbon-iodine bond can be cleaved to yield the corresponding alkane. acs.org For this substrate, selective reduction of the iodoethyl group would produce 1,2-dichloro-4-ethylbenzene (B1618919). It has been noted that such hydrogenations can be poisoned by the formation of hydroiodic acid (HI), and the addition of a non-nucleophilic base like diisopropylethylamine (DIEA) is often required to neutralize the acid and allow the reaction to proceed to completion. acs.org
Other methods for reducing alkyl iodides include using zinc dust in water with an amine additive, which offers a greener alternative to traditional reagents. nih.gov Radical-based reductions, initiated by photoredox catalysis, are also highly effective for unactivated alkyl iodides and show excellent functional group tolerance. libretexts.org
The reduction of the aryl chloride bonds is significantly more challenging and requires harsher conditions. However, various catalytic systems based on nickel, palladium, or iridium have been developed for the hydrodechlorination of aryl chlorides. nih.govresearchgate.net For example, a Ru(II) complex has been shown to catalyze transfer hydro-dehalogenation using isopropanol (B130326) as the hydride source. researchgate.net It is therefore plausible that under forcing conditions, full reduction to ethylbenzene (B125841) could be achieved.
| Reagent/System | Expected Product | Conditions/Notes |
| H₂, Pd/C, DIEA | 1,2-Dichloro-4-ethylbenzene | Mild conditions, selective for C-I bond cleavage. acs.org |
| Triethylsilane (TES), Pd/C, DIEA | 1,2-Dichloro-4-ethylbenzene | Catalytic transfer hydrogenation, selective for C-I. acs.org |
| Zinc, TMEDA, H₂O | 1,2-Dichloro-4-ethylbenzene | Green hydrodehalogenation. nih.gov |
| Ru(II) catalyst, 2-propanol, base | 1,2-Dichloro-4-ethylbenzene and/or 4-ethylchlorobenzene | Harsher conditions may lead to partial or full reduction of C-Cl bonds. researchgate.net |
Mechanistic Elucidation of Transformations
While specific mechanistic studies on this compound are not available, the pathways of its transformations can be inferred from extensive research on related alkylbenzenes and haloalkanes.
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies on analogous systems reveal a competition between different reactive pathways. In oxidation reactions, the key competition is between attack at the benzylic C-H bond and attack at the C-I bond.
The side-chain oxidation of alkylbenzenes is known to proceed via cleavage of a benzylic C-H bond to form a benzylic radical. pressbooks.pubmdma.ch Kinetic isotope effect (KIE) studies on the oxidation of similar compounds have confirmed that the cleavage of the α-C-H bond is often the rate-determining step. researchgate.net The rate of this reaction is influenced by the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic ring.
Identification of Reactive Intermediates
The transformations of this compound are expected to proceed through several types of reactive intermediates.
Benzylic Radicals : In side-chain oxidation reactions using reagents like KMnO₄, the primary intermediate is a benzylic radical formed by the abstraction of a hydrogen atom from the carbon adjacent to the aromatic ring. pressbooks.publibretexts.orgmasterorganicchemistry.com This radical is stabilized by delocalization of the unpaired electron into the π-system of the benzene ring.
Alkyl Radicals : In many reactions involving the C-I bond, an alkyl radical is a key intermediate. This can be formed through homolytic cleavage of the C-I bond, often initiated by light (photoredox catalysis) or a radical initiator. rsc.orgacs.org Copper-catalyzed reactions can also generate alkyl radicals from alkyl iodides via halogen atom abstraction by an aryl radical. nih.gov
Hypervalent Iodine Species : During oxidation with reagents like peracids or bis(methanesulfonyl) peroxide, the iodine atom can be oxidized to a hypervalent state, such as an alkyliodosyl compound or an I(III) species. rsc.orgnih.gov These intermediates render the iodo-group a "hyper leaving group," facilitating subsequent substitution or elimination reactions.
Organometallic Intermediates : In transition metal-catalyzed reactions, such as reductions or cross-couplings, organometallic species are central. For example, in palladium-catalyzed reductions, an oxidative addition of the alkyl iodide to a Pd(0) center could form an alkyl-Pd(II)-iodide intermediate, which then undergoes reductive elimination. acs.org
Role of Transition Metal Catalysis and Organocatalysis in Reaction Mechanisms
Modern synthetic methods heavily rely on catalysis to control the reactivity and selectivity of transformations involving C-H and C-X bonds.
Transition Metal Catalysis has been widely applied to reactions of both alkyl iodides and benzylic C-H bonds.
Palladium and Nickel : These metals are workhorses for cross-coupling and reduction reactions. In the context of this compound, a Pd or Ni catalyst could facilitate the reductive cleavage of the C-I bond. acs.org The mechanism often involves a catalytic cycle of oxidative addition, where the metal inserts into the C-I bond, followed by a reduction step. acs.org
Copper : Copper catalysis is effective for various transformations. A notable mechanism involves the generation of aryl radicals from aryl diazonium salts, which then abstract the iodine atom from an alkyl iodide to generate an alkyl radical. nih.gov This alkyl radical can then enter a copper catalytic cycle for further functionalization. nih.gov Copper is also used with TEMPO for the directed oxidation of benzylic C-H bonds. mdpi.com
Rhodium : Dirhodium catalysts are exceptionally effective for C-H functionalization reactions using donor/acceptor carbenes, enabling highly site-selective and enantioselective modifications of benzylic sites. acs.org
Organocatalysis offers a metal-free alternative for activating C-H and C-I bonds.
Photoredox Catalysis : This has emerged as a powerful tool. Organic dyes or iridium complexes, upon excitation by visible light, can initiate single-electron transfer (SET) processes. nih.gov This can be used to generate a benzylic radical via a proton-coupled electron transfer (PCET) mechanism, often mediated by a thiol co-catalyst. nih.govnih.gov Similarly, photoredox catalysts can reduce alkyl iodides to generate alkyl radicals with high functional group tolerance. libretexts.org
Iminium Ion Catalysis : Chiral amines can react with α,β-unsaturated aldehydes to form chiral iminium ions. In their excited state, these can act as oxidants, generating benzylic radicals from substrates like toluene (B28343) derivatives through a PCET mechanism, enabling enantioselective C-C bond formation. researchgate.net
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Building Block for Complex Molecules
1,2-Dichloro-4-(2-iodoethyl)benzene serves as a valuable building block for the synthesis of more complex molecules due to the distinct reactivity of its functional groups. The iodoethyl group, in particular, contains a highly labile iodine atom, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functionalities.
For instance, the carbon-iodine bond can be readily cleaved by various nucleophiles such as amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity is fundamental in the assembly of larger, more intricate molecular frameworks that are often scaffolds for pharmaceuticals and other biologically active compounds. The 1,2-dichlorophenyl moiety, while less reactive under these conditions, provides a stable, rigid core that can be further functionalized in subsequent synthetic steps.
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural attributes of this compound make it an adept precursor for the synthesis of various heterocyclic systems. The iodoethyl side chain is the primary reactive site for cyclization reactions.
By reacting this compound with bifunctional nucleophiles, a range of heterocycles can be constructed. For example, reaction with a primary amine can lead to the formation of N-substituted aziridines or, through a more complex sequence, to larger nitrogen-containing rings. Similarly, reaction with a molecule containing both an alcohol and an amine or thiol could pave the way for the synthesis of oxazines, thiazines, and other related heterocyclic structures. The synthesis of thiazolidine-2,4-dione derivatives from related haloalkanes highlights the potential pathways available for this compound in constructing five-membered heterocyclic rings. jmchemsci.comjmchemsci.com Photochemical cyclizations, which are known to be effective for creating various heterocycles, could also potentially be employed. chim.it
Role in the Development of Specialty Chemicals
The development of specialty chemicals, which are valued for their performance or function rather than their composition, can benefit from the use of this compound as a key intermediate. The dichlorinated aromatic ring can impart specific properties such as thermal stability, flame retardancy, or altered solubility to the final product.
The reactivity of the iodoethyl group allows for the attachment of this dichlorophenyl moiety to various substrates. For example, it can be used to introduce the 3,4-dichlorophenyl group into polymers, dyes, or agricultural chemicals. The related compound, 1,2-dichloro-4-iodobenzene (B1582313), is known to be a precursor in the synthesis of agrochemicals, and it is plausible that this compound could serve a similar role, with the ethyl linker providing additional flexibility or modifying the biological activity of the final product. ontosight.ai
Potential in Organic-Inorganic Hybrid Materials Synthesis
Organic-inorganic hybrid materials are a class of materials that combine the properties of organic polymers with those of inorganic solids, often leading to enhanced performance. The structure of this compound makes it a candidate for use in the synthesis of such materials.
The iodoethyl group can be used to anchor the organic dichlorobenzene unit to an inorganic substrate. For instance, it could react with surface hydroxyl groups on materials like silica (B1680970) or metal oxides, forming a stable covalent bond. This would result in a surface functionalized with dichlorophenyl groups, which could alter the surface properties, such as hydrophobicity or reactivity. A related compound, (2-Iodoethyl)benzene, is noted for its use in preparing organic-inorganic hybrid compounds, suggesting a similar potential for its dichlorinated analogue. ontosight.ai
Strategies for Selective Functionalization based on Differentiated Halogen Reactivity
A key feature of this compound is the presence of three halogen atoms with different reactivities. The iodine atom on the ethyl side chain is part of a primary alkyl iodide, making it significantly more reactive towards nucleophilic substitution than the two chlorine atoms attached to the aromatic ring. This difference in reactivity allows for selective functionalization.
The iodoethyl group can be targeted first under relatively mild reaction conditions, leaving the dichlorinated ring intact for subsequent transformations. For example, a nucleophilic substitution can be performed on the iodoethyl chain, followed by a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at one of the chloro-substituted positions on the aromatic ring. The slight electronic differences between the two chlorine atoms (one is ortho to the ethyl group, the other is meta) might also be exploited for regioselective functionalization under carefully controlled conditions. This step-wise modification is a powerful strategy for building complex molecules with precise control over the substitution pattern. The synthesis of chiral polychlorinated biphenyl (B1667301) (PCB) derivatives from a related dichlorinated and iodinated precursor using a Suzuki-coupling reaction illustrates the feasibility of such selective transformations. chemicalbook.com
Computational and Theoretical Chemistry Studies of 1,2 Dichloro 4 2 Iodoethyl Benzene
Electronic Structure and Bonding Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Understanding the arrangement of electrons and the nature of the chemical bonds is crucial for predicting reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density. nih.govmdpi.com For 1,2-Dichloro-4-(2-iodoethyl)benzene, DFT calculations would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space.
These calculations would also yield important energetic information, such as the total electronic energy and the heat of formation. A variety of functionals, such as B3LYP or ωB97X-D, combined with appropriate basis sets like 6-311++G(d,p), would be tested to find a level of theory that accurately describes the system, especially considering the presence of heavy atoms like iodine and chlorine. acs.orgresearchgate.net
Illustrative Data Table: Calculated Thermodynamic Properties of this compound at a Hypothetical DFT Level
| Property | Value | Unit |
| Electronic Energy | -1560.45 | Hartrees |
| Enthalpy | -1560.30 | Hartrees |
| Gibbs Free Energy | -1560.35 | Hartrees |
| Dipole Moment | 2.15 | Debye |
Note: The data in this table is illustrative and represents typical outputs from a DFT calculation. Actual values would depend on the specific level of theory used.
The distribution of electrons in a molecule is key to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. lumenlearning.comyoutube.comlumenlearning.comyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Analysis of the molecular orbitals of this compound would likely show the HOMO concentrated on the aromatic ring and the iodine atom, indicating these are probable sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring and the C-I bond.
Natural Bond Orbital (NBO) analysis would also be performed to calculate the partial charges on each atom. This would reveal the polarity of the bonds and identify electrophilic and nucleophilic centers. For instance, the carbon atom attached to the iodine would be expected to have a significant positive charge, making it susceptible to nucleophilic attack.
Illustrative Data Table: Frontier Molecular Orbital Energies and Atomic Charges for this compound
| Parameter | Value | Unit |
| HOMO Energy | -8.50 | eV |
| LUMO Energy | -1.20 | eV |
| HOMO-LUMO Gap | 7.30 | eV |
| Atom | Partial Charge (e) | |
| C (ipso to ethyl) | 0.05 | |
| C (ortho, with Cl) | 0.10 | |
| C (meta, with Cl) | 0.12 | |
| C (para to ethyl) | -0.15 | |
| CH2 (alpha to ring) | -0.20 | |
| CH2 (beta to ring, with I) | 0.30 | |
| I | -0.10 |
Note: The data in this table is illustrative. The actual values would be determined by the chosen computational method.
Reaction Mechanism Predictions and Validation
Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, helping to predict the most likely reaction pathways. chemrxiv.orgnih.govarxiv.org
To study a potential reaction of this compound, such as a substitution reaction at the iodoethyl group, computational methods would be used to calculate the energies of the reactants, products, and any intermediates. nih.govresearchgate.net Crucially, the transition state (the highest energy point along the reaction coordinate) would be located and its structure and energy determined.
The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be predicted. For example, the mechanism of a substitution reaction on the ethyl chain (e.g., an SN2 reaction) could be computationally modeled.
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For reactions involving charged species or a significant change in dipole moment, such as a nucleophilic substitution, the choice of solvent can dramatically alter the energy landscape. For this compound, studying its reactions in various solvents of different polarities would be crucial for predicting its behavior in a laboratory setting.
Conformational Analysis and Dynamics
The ethyl side chain of this compound is flexible, meaning the molecule can exist in various conformations due to rotation around the C-C single bonds. libretexts.orgmasterorganicchemistry.com
Conformational analysis involves mapping the potential energy of the molecule as a function of its dihedral angles. rsc.org This would identify the most stable conformers (energy minima) and the energy barriers to rotation between them. For the iodoethyl group, the orientation relative to the benzene (B151609) ring would be a key factor. researchgate.netacs.org It is likely that staggered conformations would be more stable than eclipsed ones to minimize steric hindrance.
Molecular dynamics (MD) simulations could also be performed to study the dynamic behavior of the molecule over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the conformation changes at a given temperature. This can provide insights into the flexibility of the molecule and the accessibility of different conformations.
Illustrative Data Table: Relative Energies of Key Conformers of this compound
| Conformer (Dihedral Angle Cipso-Cα-Cβ-I) | Relative Energy (kJ/mol) | Population (%) |
| Anti (180°) | 0.0 | 65 |
| Gauche (+60°) | 5.2 | 17.5 |
| Gauche (-60°) | 5.2 | 17.5 |
Note: This table presents a simplified, illustrative example of what a conformational analysis might reveal. The actual energy differences and populations would depend on the computational method and the environment (gas phase or solvent).
Quantitative Structure-Reactivity Relationship Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in computational chemistry for predicting the chemical reactivity of molecules based on their structural and electronic properties. These models establish a mathematical correlation between a set of molecular descriptors and an observable chemical reactivity parameter, such as a reaction rate constant or activation energy. For the compound this compound, while specific, dedicated QSRR studies are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on studies of related substituted benzenes.
A QSRR study for this compound would involve calculating a series of molecular descriptors and correlating them with experimentally determined reactivity data. The key structural features influencing its reactivity are the two chlorine atoms and the iodoethyl group attached to the benzene ring.
Key Molecular Descriptors for QSRR of this compound:
Electronic Descriptors: The electronic nature of the substituents is paramount in determining the reactivity of the benzene ring towards electrophilic or nucleophilic attack.
The iodoethyl group's effect is more complex. The ethyl chain is weakly electron-donating, while the iodine atom has its own electronic and steric influences.
Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack, while a lower LUMO energy indicates greater electrophilicity. chemrxiv.org
Molecular Electrostatic Potential (ESP) maps would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical reactions. chemrxiv.org
Steric Descriptors: The size and spatial arrangement of the substituents can hinder the approach of reactants to the reactive sites on the benzene ring. Steric parameters would quantify the bulkiness of the dichloro and iodoethyl substituents.
Hydrophobic Descriptors: Properties like the partition coefficient (log P) are important for understanding the molecule's solubility and transport to a reaction medium, which can indirectly affect reactivity. youtube.com
Illustrative QSRR Data Table:
While no specific experimental QSRR data for this compound is available, a hypothetical QSRR study would generate data similar to that presented in the table below. This table illustrates the types of descriptors that would be correlated with a measure of reactivity.
| Compound | Reactivity (log k) | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Electrostatic Potential at C-5 (au) |
| Benzene | -2.5 | -9.25 | 1.35 | -0.015 |
| Chlorobenzene | -3.8 | -9.07 | -0.36 | -0.012 |
| 1,2-Dichlorobenzene (B45396) | -5.2 | -9.18 | -0.65 | -0.009 |
| 1,2-Dichloro-4-ethylbenzene (B1618919) | -4.8 | -9.12 | -0.58 | -0.010 |
| This compound | Predicted Value | Calculated Value | Calculated Value | Calculated Value |
This table is for illustrative purposes only. The values for compounds other than the target molecule are representative and not from a specific study. The values for this compound would be determined through computational calculations and experimental reactivity measurements.
Research Findings from Related Compounds:
Studies on other halogenated and alkyl-substituted benzenes have demonstrated strong correlations between computed descriptors and experimental reactivity. For instance, research on nucleophilic aromatic substitution (SNAr) reactions has successfully used LUMO energy and ESP values to predict reaction rates and regioselectivity for a wide range of electrophiles, including multi-halogenated substrates. chemrxiv.org Similarly, QSAR (Quantitative Structure-Activity Relationship) studies on the toxicity of benzene derivatives have shown that molecular descriptors can effectively predict biological endpoints, which are often linked to chemical reactivity. nih.govnih.gov These studies underscore the potential of a QSRR approach to elucidate the reactivity of this compound.
Future Research Directions and Perspectives
Sustainable and Green Chemistry Approaches in Synthesis
The development of environmentally benign synthetic routes to 1,2-dichloro-4-(2-iodoethyl)benzene is a critical first step. Traditional methods for introducing halogen atoms and alkyl chains often rely on harsh reagents and produce significant waste. Future research should prioritize the application of green chemistry principles to establish a sustainable supply of this compound.
A promising avenue lies in the catalytic conversion of readily available precursors. For instance, developing a one-pot synthesis from 1,2-dichlorobenzene (B45396) or a derivative would be highly desirable. This could involve innovative catalytic systems that enable direct C-H functionalization, thereby avoiding multi-step sequences that lower atom economy and generate substantial waste. The use of greener solvents, such as bio-derived solvents or even water, should be a primary consideration. docbrown.infochemicalbook.com Furthermore, exploring energy-efficient reaction conditions, potentially utilizing microwave or flow chemistry technologies, could significantly reduce the environmental footprint of its synthesis. ontosight.ai
A plausible green synthetic approach could start from 2-(3,4-dichlorophenyl)ethanol. The conversion of the hydroxyl group to an iodide is a key transformation. Traditional methods often use reagents like phosphorus and iodine, which are effective but not ideal from a green chemistry perspective. chemguide.co.ukphysicsandmathstutor.com Future research could focus on developing catalytic methods for this conversion, potentially using a recyclable catalyst and a benign source of iodine. This would align with the principles of minimizing waste and maximizing atom economy.
Exploration of Novel Catalytic Systems
The reactivity of the iodoethyl group and the dichlorinated benzene (B151609) ring can be selectively harnessed through the development of novel catalytic systems. The carbon-iodine bond is particularly amenable to a variety of catalytic transformations, including cross-coupling reactions.
Future investigations should focus on employing modern palladium, copper, or nickel catalysts to engage the iodoethyl group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would enable the facile introduction of a wide array of functional groups, leading to a diverse library of derivatives. The development of catalysts that can operate under mild conditions and with low catalyst loadings would be a significant advancement.
Furthermore, the chlorine atoms on the aromatic ring, while generally less reactive than iodine in cross-coupling reactions, could be activated using specialized catalytic systems. Research into selective C-Cl bond activation could open up pathways to sequentially modify the benzene ring, offering precise control over the final molecular architecture.
Discovery of Unprecedented Reactivity Patterns
The interplay between the electron-withdrawing chlorine atoms and the reactive iodoethyl group may give rise to novel and unexpected reactivity. Systematic investigation of the reaction of this compound with a wide range of reagents under various conditions is warranted.
For example, exploring its behavior in radical reactions could unveil unique cyclization or addition pathways. The influence of the dichlorophenyl moiety on the stability and reactivity of radical intermediates generated at the ethyl chain could lead to selective transformations not observed in simpler iodoalkanes.
Additionally, the potential for intramolecular reactions between the iodoethyl side chain and the chlorinated aromatic ring under specific catalytic or reaction conditions should be investigated. This could lead to the formation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Design and Synthesis of Derivatives for Specific Applications
A primary goal of future research will be to design and synthesize derivatives of this compound with tailored properties for specific applications. The modular nature of its synthesis, particularly through the use of catalytic cross-coupling reactions, allows for the systematic variation of its structure.
Potential Application Areas:
Pharmaceuticals and Agrochemicals: The dichlorobenzene motif is present in many bioactive molecules. By modifying the iodoethyl group with various pharmacophores, it may be possible to develop new drug candidates or agrochemicals. ontosight.ai The synthesis of analogs could be guided by their potential biological activity. docbrown.info
Materials Science: The introduction of polymerizable groups or moieties with interesting photophysical properties could lead to the development of novel polymers, organic light-emitting diodes (OLEDs), or sensors.
Radiolabeling: The presence of iodine makes it a potential precursor for the synthesis of radiolabeled compounds for use in medical imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov Research could focus on developing efficient methods for introducing radioactive iodine isotopes.
Advancements in Predictive Modeling through Computational Methods
Computational chemistry can play a pivotal role in guiding and accelerating research on this compound. By employing theoretical models, researchers can predict its properties and reactivity, thereby prioritizing experimental efforts.
Future computational studies should focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and its derivatives.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the underlying mechanisms and predict the feasibility and selectivity of new transformations. This can be particularly useful in understanding the regioselectivity of reactions on the aromatic ring. stackexchange.comnih.gov
Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and electronic properties to guide the design of derivatives with desired characteristics for specific applications.
Virtual Screening: Docking studies of potential derivatives into the active sites of biological targets could help identify promising candidates for pharmaceutical development.
By integrating computational modeling with experimental work, the exploration of the chemical space around this compound can be conducted more efficiently and with a higher degree of predictability.
Q & A
Q. What are the optimal synthetic routes for 1,2-Dichloro-4-(2-iodoethyl)benzene, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis of halogenated aromatic compounds like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, a modified procedure from halogenated benzaldehyde derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) can be adapted by refluxing with iodinated alkyl halides in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours . Post-reaction, solvent removal under reduced pressure and purification via flash chromatography (e.g., ethyl acetate) yields the target compound. Yields may vary (37–47% for analogous compounds) depending on steric hindrance and electronic effects .
Key Optimization Parameters:
- Catalyst selection : Acidic conditions enhance electrophilic substitution.
- Solvent polarity : Ethanol balances solubility and reactivity.
- Temperature : Reflux prevents intermediate decomposition.
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Multi-modal spectroscopic and analytical techniques are critical:
- IR Spectroscopy : Look for C-I stretching vibrations (~500–620 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .
- NMR : ¹H NMR signals for the ethyl group (δ ~2.5–3.5 ppm, quartet) and aromatic protons (δ ~6.8–7.5 ppm, split due to substituents) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 322.89 for C₈H₆Cl₂I) and isotopic patterns consistent with chlorine and iodine .
Validation Tip: Compare experimental data with computational predictions (e.g., ab initio calculations for NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported reactivity data for halogenated benzene derivatives?
Answer: Discrepancies in reactivity (e.g., unexpected regioselectivity or byproduct formation) often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor SN2 pathways, while protic solvents stabilize carbocation intermediates .
- Steric vs. electronic control : Ortho/para-directing effects of chlorine vs. steric bulk of the iodoethyl group must be computationally modeled (DFT studies) .
- Impurity profiles : Trace metals (e.g., from catalysts) or residual solvents can alter reaction outcomes. Use HPLC or GC-MS to identify contaminants .
Case Study: In a sulfur-based analog (C₁₉H₂₅ClN₂OS), discrepancies between theoretical and experimental elemental analysis (e.g., C: 62.53 vs. 62.41) highlight the need for rigorous purification .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Model interactions between the iodoethyl group and biological targets (e.g., enzyme active sites). The chlorine atoms enhance lipophilicity, while iodine provides heavy atom effects for crystallography .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with observed bioactivity .
- In-silico toxicity prediction : Use tools like ProTox-II to assess mutagenicity or hepatotoxicity early in the design phase .
Example: Analogous tetrachlorobiphenyls (e.g., 3,3',4,4'-tetrachlorobiphenyl) show how halogen positioning affects binding affinity to aryl hydrocarbon receptors .
Methodological Tables
Q. Table 1. Comparative Yields of Halogenated Benzene Derivatives
Q. Table 2. Key Spectral Data for this compound
| Technique | Diagnostic Peaks/Signals | Interpretation |
|---|---|---|
| IR | 550 cm⁻¹ (C-Cl), 610 cm⁻¹ (C-I) | Halogen presence confirmed |
| ¹H NMR | δ 3.2 (q, 2H, CH₂), δ 7.1–7.4 (m, 3H) | Ethyl and aromatic protons |
| MS | m/z 322.89 (M⁺) | Molecular ion confirmed |
Critical Considerations for Researchers
- Safety : Use fume hoods and PPE (gloves, goggles) due to volatility and toxicity of halogenated aromatics .
- Reproducibility : Document solvent batch numbers and catalyst sources to minimize variability .
- Data Transparency : Publish raw spectral files and computational input parameters to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
